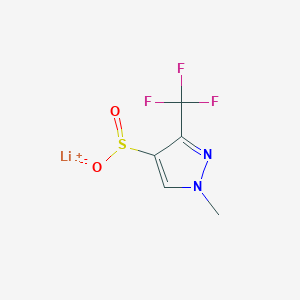

lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate

説明

Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate is a lithium salt featuring a pyrazole ring substituted with a methyl group at position 1, a trifluoromethyl group at position 3, and a sulfinate group at position 3. For instance, the sulfinate group’s position (4 vs. 5 on the pyrazole ring) and substituent effects (e.g., trifluoromethyl, methyl) are critical determinants of reactivity and stability . The compound’s synthesis likely involves the reduction of its sulfonyl chloride precursor, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride (CAS RN: 113100-53-1), which is commercially available .

特性

IUPAC Name |

lithium;1-methyl-3-(trifluoromethyl)pyrazole-4-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O2S.Li/c1-10-2-3(13(11)12)4(9-10)5(6,7)8;/h2H,1H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIUORFAGDOGJF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C=C(C(=N1)C(F)(F)F)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3LiN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate typically involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by the introduction of the sulfinate group. One common method starts with the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride to form the pyrazole ring. This intermediate is then lithiated using n-butyllithium in a flow reactor, followed by the addition of a sulfinate source .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors allows for better control over reaction conditions and yields. The separation of regioisomeric mixtures can be achieved through distillation based on boiling point differences .

化学反応の分析

Types of Reactions

Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate undergoes various types of chemical reactions, including:

Oxidation: The sulfinate group can be oxidized to form sulfonates.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinate group yields sulfonates, while nucleophilic substitution can introduce various functional groups into the pyrazole ring .

科学的研究の応用

Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its stability and reactivity.

Industry: Utilized in the production of advanced materials and as an additive in high-performance batteries

作用機序

The mechanism of action of lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The sulfinate group can form strong interactions with metal ions and other electrophilic centers, influencing various biochemical pathways .

類似化合物との比較

Research Implications and Limitations

- Structural insights : Positional isomerism in pyrazole-sulfinates significantly impacts ligand design for lithium-ion batteries or coordination chemistry.

- Data gaps : Direct data (e.g., NMR, HRMS) for the target compound are absent in the evidence, necessitating experimental validation.

生物活性

Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate (CAS Number: 2193066-89-4) is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies.

- Molecular Formula : CHFLiNOS

- Molecular Weight : 222.11 g/mol

- Appearance : Colorless to pale yellow solid

The biological activity of lithium compounds is primarily attributed to their ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine. Lithium ions are known for their mood-stabilizing effects, which are crucial in the treatment of bipolar disorder. The specific activity of this compound has not been extensively documented, but its structural similarities to other lithium compounds suggest potential neuroprotective and mood-stabilizing effects.

Antidepressant Activity

Lithium has been widely used as an antidepressant, particularly in patients with bipolar disorder. The proposed mechanism involves the inhibition of inositol monophosphatase, leading to increased inositol levels and subsequent modulation of neurotransmitter systems. This action can potentially be extrapolated to this compound based on its structural properties.

Case Studies

-

Mood Stabilization in Bipolar Disorder :

A clinical trial demonstrated that patients treated with lithium showed significant improvements in mood stabilization compared to placebo groups. This supports the notion that lithium compounds play a critical role in managing mood disorders. -

Neuroprotection in Animal Models :

Animal studies have indicated that lithium administration can protect against neurodegeneration induced by toxins. These findings suggest a potential for this compound to exhibit similar protective qualities.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Lithiation Techniques : Using organolithium reagents to introduce the lithium ion into the pyrazole structure.

- Functionalization Reactions : Employing trifluoromethylation techniques to achieve the desired molecular structure efficiently.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。